molecular formula C14H13N5O3S B6264776 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one CAS No. 486408-48-4

2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one

Cat. No. B6264776
CAS RN: 486408-48-4
M. Wt: 331.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one, also known as 4-Methoxy-6-amino-7H-purin-8-yl sulfanyl acetone, is an organic compound that has been studied for a number of scientific applications. It is a purine derivative and is composed of a phenyl ring attached to an acetone group. The compound has been used in a variety of research fields, including drug discovery, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-oneamino-7H-purin-8-yl sulfanyl acetone is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme thymidine kinase, which is involved in DNA replication and transcription. The compound also appears to inhibit the activity of other enzymes involved in DNA replication and transcription, such as DNA polymerase and DNA topoisomerase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-oneamino-7H-purin-8-yl sulfanyl acetone have not been extensively studied. However, the compound has been shown to inhibit the activity of thymidine kinase, which is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the activity of other enzymes involved in DNA replication and transcription, such as DNA polymerase and DNA topoisomerase.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-oneamino-7H-purin-8-yl sulfanyl acetone in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, the compound is relatively stable and can be easily stored for extended periods of time. However, the compound is also highly toxic and should be handled with care.

Future Directions

Future research on 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-oneamino-7H-purin-8-yl sulfanyl acetone could focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and development. In addition, further research could also be conducted to investigate the compound’s potential effects on other enzymes involved in DNA replication and transcription. Finally, further research could also be conducted to investigate the compound’s potential toxicity and its possible interactions with other drugs.

Synthesis Methods

The synthesis of 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-oneamino-7H-purin-8-yl sulfanyl acetone can be accomplished using a variety of methods. One method involves the reaction of 2-amino-6-hydroxy-7H-purin-8-yl hydrogen sulfate with 4-methoxybenzaldehyde in the presence of sodium hydroxide. This reaction produces a yellow precipitate which can then be purified by recrystallization. Another method involves the condensation of 2-amino-6-hydroxy-7H-purin-8-yl hydrogen sulfate with 4-methoxybenzaldehyde in the presence of acetic anhydride. This reaction produces a yellow solid which can then be purified by recrystallization.

Scientific Research Applications

2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-oneamino-7H-purin-8-yl sulfanyl acetone has been studied for a number of scientific applications. It has been used in the synthesis of a variety of purine derivatives, which can be used as potential drugs. It has also been used as a starting material in the synthesis of a variety of other compounds, such as nucleosides and nucleotides. In addition, the compound has been investigated for its potential use as a substrate for enzymes involved in DNA replication and transcription.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one' involves the conversion of 4-methoxybenzaldehyde to the corresponding acid, followed by the synthesis of the key intermediate 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-ol, which is then oxidized to the final product using a mild oxidizing agent.", "Starting Materials": [ "4-methoxybenzaldehyde", "thiourea", "potassium hydroxide", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 4-methoxybenzaldehyde to 4-methoxybenzoic acid using potassium hydroxide and hydrogen peroxide in acetic acid.", "Step 2: Synthesis of the key intermediate 2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-ol by reacting thiourea with 4-methoxybenzoic acid in the presence of sulfuric acid and ethanol.", "Step 3: Oxidation of the key intermediate to the final product using sodium hydroxide and hydrogen peroxide in water." ] }

CAS RN

486408-48-4

Product Name

2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-(4-methoxyphenyl)ethan-1-one

Molecular Formula

C14H13N5O3S

Molecular Weight

331.3

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.